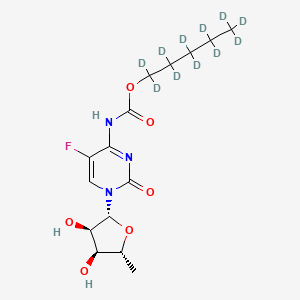
iso-Colchicine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-Colchicine-d3 is an isotope of colchicine, a natural alkaloid found in various plants such as the autumn crocus. Colchicine has a long history of medical use and is now widely used in laboratory research. Iso-Colchicine-d3 is an isotope of colchicine that has been labeled with deuterium (D3) in order to be used in mass spectrometry. This isotope is useful in research involving colchicine and its derivatives, such as the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Iso-Colchicine-d3 is used in a variety of scientific research applications. It can be used to study the biochemical and physiological effects of colchicine, as well as its derivatives. It can also be used to study the metabolism of colchicine in different organisms. Additionally, it can be used to study the pharmacokinetics of colchicine and its derivatives.
Mecanismo De Acción
Iso-Colchicine-d3 binds to tubulin, a protein that is essential for the formation of microtubules. This binding prevents the polymerization of tubulin, which is necessary for the formation of microtubules. This disruption of microtubule formation leads to a variety of cellular effects, including cell division inhibition, cell death, and apoptosis.
Biochemical and Physiological Effects
Iso-Colchicine-d3 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit cell division, induce cell death, and induce apoptosis. It has also been found to inhibit the synthesis of DNA, RNA, and proteins. Additionally, it has been found to induce oxidative stress and alter the expression of genes involved in cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iso-Colchicine-d3 has several advantages for lab experiments. It is stable and can be stored for long periods of time. Additionally, its deuterium labeling makes it easy to detect and quantify. However, there are some limitations to using iso-Colchicine-d3 in lab experiments. It is not soluble in water, so it must be dissolved in organic solvents before use. Additionally, it is toxic and must be handled with care.
Direcciones Futuras
There are a variety of potential future directions for research involving iso-Colchicine-d3. These include further study of its mechanism of action, its biochemical and physiological effects, and its pharmacokinetics. Additionally, further research could be done on its potential therapeutic applications, such as its use as an anticancer agent. Additionally, further research could be done on its potential uses in drug delivery systems and its potential use as a biomarker for colchicine-related diseases. Finally, further research could be done on its potential use as a tool for studying the effects of environmental toxins on cells.
Métodos De Síntesis
Iso-Colchicine-d3 is synthesized by replacing the hydrogen atoms in colchicine with deuterium atoms. This is done through a process known as deuteration, which is a form of isotope exchange. The deuterated isotope is then purified and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry. The deuteration process can be done on a variety of colchicine derivatives, including colchicine itself, its aglycone, and its glycosides.
Propiedades
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(25)18(26-2)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYALASTPGGXQH-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)

![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride](/img/structure/B562058.png)
![Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)](/img/structure/B562059.png)